molecular formula C26H26N2O3 B215656 N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

Numéro de catalogue B215656
Poids moléculaire: 414.5 g/mol
Clé InChI: RMWSJUFPGVUPNV-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide, also known as DPI-3290, is a chemical compound that has been studied for its potential use in scientific research. This compound has been found to have various biochemical and physiological effects, which make it a promising candidate for further research.

Mécanisme D'action

The mechanism of action of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is not fully understood. However, it has been found to inhibit the activity of the enzyme phosphodiesterase 10A (PDE10A). PDE10A is an enzyme that plays a role in the regulation of neurotransmitter signaling in the brain. By inhibiting the activity of PDE10A, N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide may have an effect on neurotransmitter signaling and thus affect various physiological processes.
Biochemical and Physiological Effects:
N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide has been found to have various biochemical and physiological effects. It has been shown to have an effect on dopamine and cAMP signaling in the brain. It has also been found to have an effect on the cardiovascular system, including the regulation of blood pressure and heart rate.

Avantages Et Limitations Des Expériences En Laboratoire

One advantage of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is that it has been found to have a high degree of selectivity for PDE10A. This means that it may have fewer off-target effects than other compounds that inhibit PDE10A. However, one limitation of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide is that it has poor solubility in aqueous solutions, which may make it difficult to use in certain experimental settings.

Orientations Futures

There are several future directions for research on N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide. One area of research could be the development of more efficient synthesis methods for N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide. Another area of research could be the study of the effects of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide on other physiological systems, such as the immune system. Additionally, further research could be conducted on the potential therapeutic applications of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide in various diseases and conditions.

Méthodes De Synthèse

The synthesis of N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide involves several steps. The first step involves the reaction of 3,4-dimethylbenzaldehyde with malonic acid in the presence of a catalyst to form 3,4-dimethylcinnamic acid. The next step involves the reaction of 3,4-dimethylcinnamic acid with thionyl chloride to form the corresponding acid chloride. This acid chloride is then reacted with 1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindole in the presence of a base to form N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide.

Applications De Recherche Scientifique

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide has been studied for its potential use in scientific research. It has been found to have various biochemical and physiological effects, which make it a promising candidate for further research. Some of the areas where N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide has been studied include cancer research, neurobiology, and cardiovascular research.

Propriétés

Nom du produit

N-(3,4-dimethylphenyl)-2-(1,3-dioxo-1,3,3a,4,7,7a-hexahydro-2H-4,7-methanoisoindol-2-yl)-3-phenylpropanamide

Formule moléculaire

C26H26N2O3

Poids moléculaire

414.5 g/mol

Nom IUPAC

N-(3,4-dimethylphenyl)-2-(3,5-dioxo-4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-3-phenylpropanamide

InChI

InChI=1S/C26H26N2O3/c1-15-8-11-20(12-16(15)2)27-24(29)21(13-17-6-4-3-5-7-17)28-25(30)22-18-9-10-19(14-18)23(22)26(28)31/h3-12,18-19,21-23H,13-14H2,1-2H3,(H,27,29)

Clé InChI

RMWSJUFPGVUPNV-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C

SMILES canonique

CC1=C(C=C(C=C1)NC(=O)C(CC2=CC=CC=C2)N3C(=O)C4C5CC(C4C3=O)C=C5)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.